molecular formula C13H8Cl2N4O B2789520 (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone CAS No. 241146-94-1

(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone

Cat. No.: B2789520
CAS No.: 241146-94-1
M. Wt: 307.13
InChI Key: XOKHXJOIILDLQE-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone ( 241146-94-1) is a chemical compound with the molecular formula C13H8Cl2N4O and a molecular weight of 307.13 g/mol . This reagent features a complex hybrid structure incorporating both pyrrole and 1,2,4-triazole heterocyclic rings, a motif of significant interest in medicinal chemistry. The individual components of this structure are recognized for their broad pharmacological potential. Pyrazole and pyrrole derivatives are well-established as pharmacologically important active scaffolds possessing diverse activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . Simultaneously, the 1,2,4-triazole ring system is a critical pharmacophore in clinical antifungal agents, such as fluconazole and itraconazole, where it primarily functions by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . The presence of these rings, coupled with the 2,4-dichlorophenyl group—a common feature in various agrochemical and pharmaceutical agents—makes this compound a valuable intermediate for researchers exploring new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-1-2-9(10(15)4-8)12(20)7-3-11(16-5-7)13-17-6-18-19-13/h1-6,16H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKHXJOIILDLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrrole ring, and finally the attachment of the dichlorophenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides or herbicides. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Trichloromethyl Dichlorophenyl Triazole Derivatives

The compound (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(6-ethyl-3-methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methanone () shares the dichlorophenyl-triazole core with the target compound. Key differences include:

  • Heterocyclic Linkage : The benzooxazine ring in replaces the pyrrole in the target compound, which may alter solubility and metabolic stability .

Pyrrolidinyl Triazole Methanones

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone () features a pyrrolidinyl-triazole scaffold. Unlike the target compound’s pyrrole ring, the saturated pyrrolidine in likely reduces aromatic conjugation, affecting electronic properties and binding kinetics .

Agrochemical Efficacy

  • Herbicide Safeners : Compounds like fenchlorazole () and metconazole () use dichlorophenyl-triazole motifs to protect crops. The target compound’s pyrrole-triazole system may similarly modulate herbicide detoxification pathways.
  • Pesticidal Activity : The dichlorophenyl group is a common feature in fungicides (e.g., propiconazole, ), where it disrupts fungal cytochrome P450 enzymes. The triazole-pyrrole scaffold in the target compound could enhance bioavailability compared to saturated heterocycles .

Receptor Modulation

Physicochemical Properties

Property Target Compound (Inferred) Compound Fenchlorazole ()
Molecular Weight ~380–400 g/mol (estimated) 561.02 g/mol 439.6 g/mol
Key Functional Groups Dichlorophenyl, triazolyl, pyrrole Dichlorophenyl, trichloromethyl Dichlorophenyl, trichloromethyl
LogP (Lipophilicity) Moderate (pyrrole enhances polarity) High (trichloromethyl) High (trichloromethyl)
Yield Not reported 82% Not reported

The target compound’s pyrrole ring likely reduces logP compared to trichloromethyl derivatives, improving water solubility for agricultural formulations .

Q & A

What are the established synthetic routes for (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone, and how can reaction conditions be optimized for yield and purity?

Category: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole-triazole core. Key steps include:

  • Pyrrole Ring Formation: Cyclization of appropriate precursors (e.g., β-ketoesters or enamines) under acidic or thermal conditions.
  • Triazole Substitution: Introducing the 1H-1,2,4-triazol-5-yl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Methanone Linkage: Coupling the 2,4-dichlorophenyl moiety using Friedel-Crafts acylation or palladium-mediated cross-coupling.

Optimization Tips:

  • Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalyst Selection: Use anhydrous ZnCl₂ for efficient Friedel-Crafts acylation .
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity product .

Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Category: Basic
Answer:
Spectroscopy:

  • NMR: ¹H and ¹³C NMR to verify proton environments and carbon connectivity. For example, the aromatic protons of the dichlorophenyl group appear as doublets in δ 7.2–7.8 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~388–390 Da) .

Crystallography:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to resolve bond lengths and angles. The triazole-pyrrole dihedral angle is typically 10–15°, indicating partial conjugation .

How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

Category: Advanced
Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole nitrogen atoms are electron-rich, favoring interactions with biological targets .
  • Molecular Docking: Simulate binding to cytochrome P450 enzymes (e.g., CYP51) to assess antifungal potential, leveraging structural analogs like penconazole .
  • ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP ~3.5) and metabolic stability, noting potential hepatic oxidation via CYP3A4 .

What strategies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?

Category: Advanced
Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., triazole-thione derivatives ). For instance, unexpected splitting in aromatic signals may indicate rotational isomerism.
  • Variable Temperature NMR: Heat samples to 50–60°C to coalesce split peaks caused by slow conformational exchange .
  • Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (~1680 cm⁻¹) and SCXRD to resolve ambiguous NOE correlations .

What are the challenges in synthesizing the pyrrole-triazole core, and how can they be addressed?

Category: Advanced
Answer:
Challenges:

  • Regioselectivity: Competing pathways during pyrrole formation can yield undesired isomers.
  • Triazole Stability: The 1H-1,2,4-triazol-5-yl group may undergo tautomerization or oxidation under acidic conditions.

Solutions:

  • Directed Metalation: Use lithiation at the pyrrole C3 position to ensure correct triazole substitution .
  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during coupling steps .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent triazole oxidation .

How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?

Category: Advanced
Answer:

  • Kinase Assay Panels: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified triazole substituents (e.g., methylsulfanyl groups ) and compare IC₅₀ values.
  • Crystallographic Studies: Co-crystallize the compound with target kinases (e.g., PDB: 4HXJ) to identify binding motifs, focusing on hydrogen bonds with hinge regions .

What are the best practices for characterizing the compound’s stability under varying pH conditions?

Category: Basic
Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Kinetic Analysis: Use first-order kinetics to calculate half-lives. Triazole-containing compounds typically degrade rapidly at pH <2 due to protonation-induced ring opening .
  • Mass Spectrometry: Identify degradation products (e.g., dichlorophenyl carboxylic acid) to infer breakdown pathways .

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